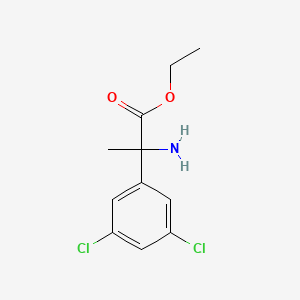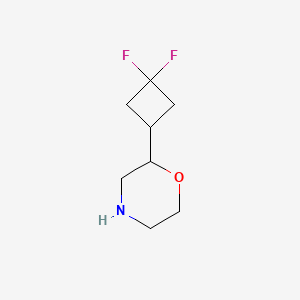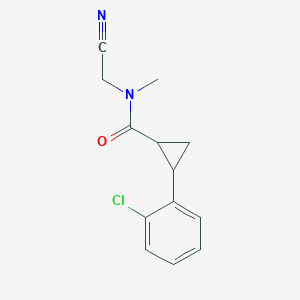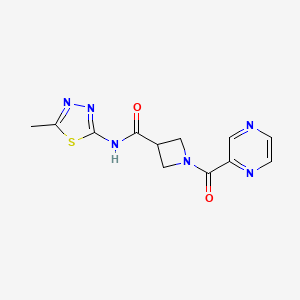![molecular formula C17H16N4O4 B3003917 Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396560-06-7](/img/structure/B3003917.png)
Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of a class of compounds that have attracted wide pharmaceutical interest due to their antimicrobial and anticancer potential . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
A one-step procedure has been developed for the synthesis of previously unknown ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. This involves the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature .Molecular Structure Analysis
The molecular structure analysis of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, IR, and MS (EI) can be used .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis from ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides . Further studies are needed to explore other possible chemical reactions.科学的研究の応用
Cancer Treatment
This compound has shown promise in the treatment of cancer. Indole derivatives, which share a similar structural motif, have been utilized as biologically active compounds for treating cancer cells. They exhibit various biologically vital properties, including the ability to interfere with cell biology and potentially inhibit cancer cell growth .
Antimicrobial Activity
The structural framework of this compound is conducive to antimicrobial activity. Research indicates that similar molecules have been effective against a range of microbes, suggesting potential use in developing new antimicrobial agents .
Treatment of Disorders
Compounds with similar structures have been investigated for their role in treating various disorders in the human body. This includes neurological disorders, where modulation of certain pathways could lead to therapeutic effects .
Vasodilation and Anticoagulation
Derivatives of 1,2-dihydropyridin-2-ones, which are structurally related, are used as selective inhibitors of phosphodiesterases and have applications as vasodilators and anticoagulants. This suggests that Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate could be explored for similar cardiovascular applications .
Fungicidal Properties
The compound’s framework is also relevant in the development of fungicides. Its structural similarity to other active molecules could make it a candidate for creating highly effective fungicidal agents .
Anti-HIV Agents
6-Alkyl-substituted 1,2-dihydropyridin-2-ones have been created based on similar structures to serve as anti-HIV agents. This indicates potential research applications of Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate in the development of treatments for HIV .
将来の方向性
特性
IUPAC Name |
ethyl 5-[(1-methyl-2-oxopyridine-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-3-25-17(24)13-10-18-21-8-6-11(9-14(13)21)19-15(22)12-5-4-7-20(2)16(12)23/h4-10H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYUALASHGOSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)



![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)



![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)